Cas no 68770-74-1 (1-(3-Bromobenzoyl)indolin-2-one)

1-(3-Bromobenzoyl)indolin-2-one structure
68770-74-1 structure
Product name:1-(3-Bromobenzoyl)indolin-2-one
CAS No:68770-74-1
MF:C15H10BrNO2
MW:316.149403095245
CID:525658
PubChem ID:323724

1-(3-Bromobenzoyl)indolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromobenzoyl)indolin-2-one
    • 1-(3-bromobenzoyl)-3H-indol-2-one
    • DTXSID60314599
    • 68770-74-1
    • NSC286433
    • 1-(3-bromobenzoyl)-2,3-dihydro-1H-indol-2-one
    • NSC-286433
    • Inchi: InChI=1S/C15H10BrNO2/c16-12-6-3-5-11(8-12)15(19)17-13-7-2-1-4-10(13)9-14(17)18/h1-8H,9H2
    • InChI Key: TVVIQCCKWSGUTK-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)CC(=O)N2C(=O)C3=CC(=CC=C3)Br

Computed Properties

  • Exact Mass: 314.98949g/mol
  • Monoisotopic Mass: 314.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.4Ų

1-(3-Bromobenzoyl)indolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM148744-5g
1-(3-bromobenzoyl)indolin-2-one
68770-74-1 95%
5g
$*** 2023-05-29
Chemenu
CM148744-5g
1-(3-bromobenzoyl)indolin-2-one
68770-74-1 95%
5g
$704 2021-08-05
Alichem
A199007585-1g
1-(3-Bromobenzoyl)indolin-2-one
68770-74-1 95%
1g
$400.00 2023-09-01

Additional information on 1-(3-Bromobenzoyl)indolin-2-one

1-(3-Bromobenzoyl)indolin-2-one (CAS No. 68770-74-1): A Comprehensive Overview

1-(3-Bromobenzoyl)indolin-2-one, also known by its CAS registry number 68770-74-1, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its indolinone core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered lactam ring. The 3-bromobenzoyl group attached to the indolinone framework introduces additional complexity and functionality, making this compound a valuable tool in various research and industrial applications.

The synthesis of 1-(3-Bromobenzoyl)indolin-2-one typically involves multi-step organic reactions, often leveraging techniques such as Friedländer annulation or other cyclization methods. These methods allow for the precise construction of the indolinone backbone, which is then functionalized with the 3-bromobenzoyl group through nucleophilic acyl substitution or similar processes. The bromine atom in the benzoyl group plays a critical role in modulating the electronic properties of the molecule, making it highly versatile for further chemical modifications.

Recent studies have highlighted the potential of 1-(3-Bromobenzoyl)indolin-2-one as a precursor for drug development. Its indolinone core is known to exhibit bioactivity across various enzyme systems, including kinases and proteases, which are key targets in therapeutic interventions for diseases such as cancer and neurodegenerative disorders. For instance, researchers have reported that derivatives of this compound can inhibit specific kinase pathways, potentially offering new avenues for anti-cancer therapies.

In addition to its pharmacological applications, 1-(3-Bromobenzoyl)indolin-2-one has found utility in materials science. Its rigid bicyclic structure and conjugated π-system make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated that derivatives of this compound can serve as building blocks for organic semiconductors, exhibiting promising charge transport properties.

The structural versatility of 1-(3-Bromobenzoyl)indolin-2-one has also made it a valuable substrate for exploring novel synthetic methodologies. For example, recent research has focused on using this compound as a platform for enantioselective synthesis, enabling the construction of chiral centers with high enantiomeric excess. Such approaches are pivotal in drug discovery, where stereochemistry plays a crucial role in determining biological activity.

From an analytical standpoint, 1-(3-Bromobenzoyl)indolin-2-one can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stability under various conditions. Recent studies have also employed computational chemistry tools to model the electronic properties and reactivity of this compound, further enhancing our understanding of its behavior in different chemical environments.

In conclusion, 1-(3-Bromobenzoyl)indolin-2-one (CAS No. 68770-74-1) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and synthetic chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to explore new chemical frontiers. As ongoing research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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